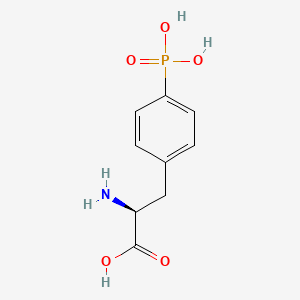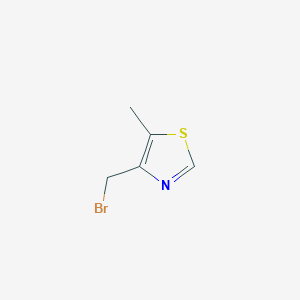
4-Phosphono-L-phenylalanine
Vue d'ensemble
Description
4-Phosphono-L-phenylalanine is a chemical compound that is a derivative of phenylalanine . It is a phosphotyrosine biomimetic, which means it can mimic the function of phosphotyrosine residues in proteins .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the biosynthesis of L-phenylalanine from glucose in wild strains, which involves lengthy steps and stringent feedback regulation . Another method involves the synthesis of novel phosphono-perfluorophenylalanine derivatives by subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate to S NAr reactions with different types of nucleophiles such as thiols, amines, and phenols .Molecular Structure Analysis
The molecular structure of this compound is similar to that of phenylalanine, with the addition of a phosphono group . The structure of the products was confirmed using spectroscopic and spectrometric techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, the synthesis of novel phosphono-perfluorophenylalanine derivatives involves S NAr reactions with different types of nucleophiles .Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of 4-Phosphono-L-phenylalanine Derivatives: Burke et al. (1993) and Bayle-Lacoste et al. (1990) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its analogues, highlighting their potential in solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues (Burke et al., 1993) (Bayle-Lacoste et al., 1990).
Applications in Peptide Synthesis and Inhibition
- Peptide Inhibitors of Protein Tyrosine Phosphatases (PTPs): Desmarais et al. (1999) synthesized peptides containing 4-[difluro(phosphono)methyl]phenylalanine, identifying them as potent inhibitors of PTPs, crucial in the study of protein tyrosine phosphatases (Desmarais et al., 1999).
Enantioselective Synthesis
- Enantioselective Synthesis for Peptide Incorporation: Liu et al. (2002) described the enantioselective synthesis of protected d -β-2-(4-phosphono) phenylalanine, suitable for incorporation into peptidic backbones and facilitating the synthesis of peptides adopting specific conformations (Liu et al., 2002).
Plant Growth Regulation
- Role in Plant Growth Regulation: Kafarski et al. (1989) discovered that phosphonic acid analogues of phenylalanine, including this compound, exhibited plant growth regulatory properties, influencing the growth of Cucumis sativus roots (Kafarski et al., 1989).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-phosphonophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIHNAYKZDFPPV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide](/img/structure/B3256242.png)

![5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole](/img/structure/B3256256.png)


![(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3256283.png)

